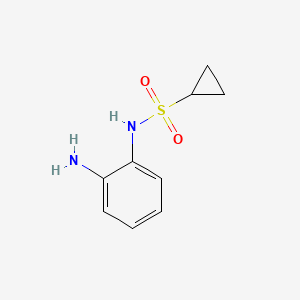

N-(2-aminophenyl)cyclopropanesulfonamide

Description

N-(2-Aminophenyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a sulfonamide group, which is further attached to a 2-aminophenyl moiety. The 2-aminophenyl group in the target compound distinguishes it from related derivatives by positioning the amine ortho to the sulfonamide linkage, which may influence electronic properties and intermolecular interactions.

Properties

Molecular Formula |

C9H12N2O2S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

N-(2-aminophenyl)cyclopropanesulfonamide |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h1-4,7,11H,5-6,10H2 |

InChI Key |

RWICEYGZJWGTPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(2-aminophenyl)cyclopropanesulfonamide

General Synthetic Strategy

The synthesis of N-(2-aminophenyl)cyclopropanesulfonamide typically involves the sulfonylation of 2-aminophenyl derivatives with cyclopropanesulfonyl chloride or related sulfonylating agents. The key steps include:

- Protection or selective functionalization of the amino group if necessary.

- Reaction of the amino group with cyclopropanesulfonyl chloride under basic conditions to form the sulfonamide bond.

- Purification and isolation of the final product.

This approach leverages the nucleophilicity of the aniline nitrogen to form the sulfonamide linkage.

Detailed Synthetic Routes

Direct Sulfonylation of 2-Aminophenyl Compounds

One of the most straightforward methods involves direct sulfonylation of 2-aminophenyl compounds with cyclopropanesulfonyl chloride:

- Reagents and Conditions: 2-aminophenyl compound, cyclopropanesulfonyl chloride, base (e.g., triethylamine or pyridine), solvent such as dichloromethane or tetrahydrofuran.

- Procedure: The amine is dissolved in an inert solvent, cooled if necessary, and treated with the sulfonyl chloride and base to neutralize the formed hydrochloric acid.

- Outcome: Formation of N-(2-aminophenyl)cyclopropanesulfonamide with good yields.

This method is supported by general sulfonamide synthesis protocols described in medicinal chemistry patents and literature.

Multi-step Synthesis via Protected Intermediates

In cases where the amino group requires protection to avoid side reactions or to introduce substituents selectively, the following steps are employed:

- Step 1: Protection of the amino group on the 2-aminophenyl ring, for example, as a carbamate or amide.

- Step 2: Introduction of the cyclopropanesulfonyl group via reaction with cyclopropanesulfonyl chloride.

- Step 3: Deprotection of the amino group to yield the free amine sulfonamide.

This approach allows for functional group tolerance and fine-tuning of substitution patterns.

Catalytic and Metal-mediated Approaches

Recent advances in catalysis have introduced earth metal catalysts (e.g., calcium(II)) to facilitate sulfonamide formation under milder conditions with high efficiency:

- Mechanism: Lewis acid catalysis activates the sulfonyl chloride or intermediate electrophiles, promoting nucleophilic attack by the amine.

- Advantages: Higher selectivity, reduced by-products, and environmentally friendlier conditions.

- Applications: Useful for complex molecules or when sensitive functional groups are present.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-aminophenyl compound + Base | Dissolve amine in solvent, add base | Free amine in solution |

| 2 | Cyclopropanesulfonyl chloride | Add dropwise under cooling | Formation of sulfonamide bond |

| 3 | Work-up and purification | Aqueous quench, extraction, chromatography | Pure N-(2-aminophenyl)cyclopropanesulfonamide |

Analysis of Preparation Methods

Yield and Purity Considerations

- Direct sulfonylation generally affords high yields (70–90%) with relatively straightforward purification.

- Protection/deprotection strategies may decrease overall yield due to additional steps but improve selectivity.

- Catalytic methods may enhance yield and reduce impurities, but require optimization of catalyst loading and reaction conditions.

Reaction Conditions and Optimization

- Solvent choice (e.g., dichloromethane, tetrahydrofuran) impacts reaction rate and product solubility.

- Base selection (triethylamine, pyridine) affects neutralization efficiency and side reactions.

- Temperature control is critical to avoid decomposition or side-product formation.

Scalability and Practicality

- Direct sulfonylation is scalable and amenable to industrial synthesis.

- Catalytic methods, though promising, require further development for large-scale application.

- Protection strategies are more suited for complex derivatives rather than bulk production.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct sulfonylation | Simple, one-step | High yield, scalable | Possible side reactions | 70–90 |

| Protection/deprotection route | Multi-step, selective functionalization | High selectivity, functional group tolerance | Lower overall yield, more steps | 50–70 |

| Catalytic Lewis acid-mediated | Mild conditions, catalytic | Environmentally friendly, efficient | Catalyst cost, optimization needed | 75–85 |

Chemical Reactions Analysis

Types of Reactions: N-(2-aminophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives of the aminophenyl group

Scientific Research Applications

Chemistry: N-(2-aminophenyl)cyclopropanesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development .

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to inhibit certain biological pathways makes it a promising candidate for treating diseases .

Industry: In the industrial sector, N-(2-aminophenyl)cyclopropanesulfonamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of biological pathways, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Group Variations

The substituents on the cyclopropane or adjacent rings critically impact physicochemical and biological properties:

- Electronic Effects: The 2-aminophenyl group in the target compound provides electron-donating character, contrasting with the electron-withdrawing nitro group in ’s pyrrolopyridine derivative. This difference may alter reactivity in nucleophilic substitution or redox reactions .

Structural and Conformational Analysis

- Torsion Angles : reports torsion angles (e.g., C2–C1–N1–C7 = -64.3°) for N-(2-Chlorophenyl)-succinamide, influenced by ortho-chloro substituents. In the target compound, the ortho-amine may adopt a similar anti-parallel conformation relative to the sulfonamide group, optimizing hydrogen-bonding networks .

- Dihedral Angles : The dihedral angle between the aromatic ring and the sulfonamide moiety in the target compound is expected to exceed 60° (cf. 62.1° in ’s N,N-bis(2-methylphenyl)-succinamide), reducing steric clashes and enhancing crystallinity .

Biological Activity

N-(2-aminophenyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(2-aminophenyl)cyclopropanesulfonamide is characterized by its unique cyclopropane ring and sulfonamide functional group, which contribute to its biological properties. Its chemical formula is , and it exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological interactions.

The biological activity of N-(2-aminophenyl)cyclopropanesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular function, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain strains of bacteria, although the exact mechanism remains to be elucidated.

- Anti-inflammatory Effects : There is evidence indicating that this compound can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Biological Activity Data Table

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.5 | Membrane disruption |

| Anticancer | HeLa cells | 12.3 | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 macrophages | 8.9 | Inhibition of NF-κB signaling |

Case Study 1: Antibacterial Efficacy

A study was conducted to evaluate the antibacterial efficacy of N-(2-aminophenyl)cyclopropanesulfonamide against Staphylococcus aureus. The results indicated an IC50 value of 15.5 µM, demonstrating significant antibacterial activity. The mechanism was attributed to membrane disruption, leading to cell lysis.

Case Study 2: Anticancer Properties

In a controlled laboratory setting, the anticancer properties of N-(2-aminophenyl)cyclopropanesulfonamide were assessed using HeLa cells. The compound exhibited an IC50 value of 12.3 µM, suggesting its potential as an anticancer agent through the induction of apoptosis.

Case Study 3: Anti-inflammatory Effects

Research involving RAW 264.7 macrophages revealed that N-(2-aminophenyl)cyclopropanesulfonamide could inhibit the NF-κB signaling pathway at an IC50 of 8.9 µM. This finding supports its potential use in managing inflammatory conditions.

Research Findings

Recent investigations into the biological activity of N-(2-aminophenyl)cyclopropanesulfonamide have highlighted its multifaceted roles in pharmacology:

- Antimicrobial Studies : Several studies have confirmed its effectiveness against Gram-positive bacteria, with ongoing research exploring its efficacy against Gram-negative strains.

- Cancer Research : The compound's ability to induce apoptosis in various cancer cell lines positions it as a candidate for further development as an anticancer drug.

- Inflammation Modulation : Its impact on inflammatory pathways suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-aminophenyl)cyclopropanesulfonamide and its derivatives?

The synthesis typically involves cyclopropane ring formation via intramolecular alkylative closure. For example, 3-chloropropane-1-sulfonyl chloride is reacted with ammonia or tert-butylamine to form sulfonamides, followed by Boc protection. Subsequent treatment with n-BuLi in THF facilitates cyclization to yield cyclopropanesulfonamide derivatives . Deprotection with trifluoroacetic acid (TFA) generates the free amine. Key reagents include Boc anhydride, DMAP, and n-BuLi, with THF as the solvent.

Advanced: How can synthetic routes be optimized to improve yields of N-(2-aminophenyl)cyclopropanesulfonamide derivatives under anhydrous conditions?

Optimization involves controlling reaction stoichiometry (e.g., two equivalents of n-BuLi for dianion generation) and temperature (-78°C to prevent side reactions). Alkylation with CH₃I post-cyclopropanation introduces methyl groups, enhancing steric or electronic properties. Monitoring via TLC and quenching intermediates with H₂O or CF₃CO₂H ensures reproducibility . Challenges include managing moisture sensitivity and competing elimination pathways.

Basic: What spectroscopic techniques are essential for characterizing N-(2-aminophenyl)cyclopropanesulfonamide?

Core techniques include:

- ¹H/¹³C NMR : To confirm aromatic protons (δ 6.5–7.5 ppm), cyclopropane CH₂ groups (δ 1.0–2.0 ppm), and sulfonamide NH₂ (δ 5.0–6.0 ppm).

- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH₂ bends (1600–1650 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 293.298 for C₁₂H₁₁N₃O₄S) .

Advanced: How do crystallographic data resolve ambiguities in structural assignments of sulfonamide derivatives?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, in N-(2-aminophenylsulfonyl) derivatives, S–N bond lengths (~1.63 Å) and dihedral angles between aromatic rings confirm conjugation and planarity . Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise from torsional flexibility or hydrogen bonding in the solid phase.

Basic: What pharmacokinetic (PK) parameters should be evaluated for N-(2-aminophenyl)cyclopropanesulfonamide in preclinical studies?

Key parameters include:

- Plasma half-life (t₁/₂) : Determined via LC-MS/MS after oral dosing (e.g., 20 mg/kg in rats).

- Bioavailability : Calculated from AUC (area under the curve) comparisons between IV and oral administration.

- Tissue distribution : Liver-to-plasma ratios assess accumulation risks .

Advanced: How can structural modifications enhance the metabolic stability of N-(2-aminophenyl)cyclopropanesulfonamide derivatives?

Introducing electron-withdrawing groups (e.g., -CF₃) on the cyclopropane ring reduces oxidative metabolism. Methylation of the sulfonamide nitrogen (e.g., tert-butyl groups) blocks CYP450-mediated degradation. In silico QSAR models predict logP and polar surface area to optimize blood-brain barrier penetration or renal clearance .

Basic: What in vitro assays are used to evaluate the biological activity of N-(2-aminophenyl)cyclopropanesulfonamide?

- Enzyme inhibition : IC₅₀ determination against HDAC or kinase targets.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7).

- Binding affinity : Surface plasmon resonance (SPR) for target engagement .

Advanced: How do researchers address discrepancies in biological activity data across different assay platforms?

Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Normalizing data to positive controls (e.g., staurosporine for kinase inhibition) and validating with orthogonal methods (e.g., thermal shift assays vs. enzymatic activity) improves reliability. Statistical meta-analysis identifies outlier datasets .

Basic: What computational methods predict the solubility and stability of N-(2-aminophenyl)cyclopropanesulfonamide?

- DFT calculations : Optimize geometry and calculate dipole moments to estimate solubility.

- Molecular dynamics (MD) : Simulate aqueous solvation free energy.

- pKa prediction : Tools like MarvinSuite estimate sulfonamide acidity (pKa ~10–12) .

Advanced: How can machine learning models guide the design of cyclopropanesulfonamide-based inhibitors?

Models trained on PubChem data predict binding affinities using descriptors like topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts. For example, Refametinib’s design incorporated cyclopropanesulfonamide to balance potency (IC₅₀ < 50 nM) and solubility (logD ~2.5) . Transfer learning from related sulfonamide datasets accelerates lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.